Product packaging for oxalic acid;N-phenylmethoxybutan-1-amine(Cat. No.:CAS No. 650635-33-9)

oxalic acid;N-phenylmethoxybutan-1-amine

Cat. No.: B15168163
CAS No.: 650635-33-9
M. Wt: 269.29 g/mol
InChI Key: BPPLIEFVZVLRKG-UHFFFAOYSA-N
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Description

Oxalic Acid;N-phenylmethoxybutan-1-amine is a chemical salt formed from oxalic acid, a strong dicarboxylic acid, and an amine derivative. This reagent is provided strictly for Research Use Only (RUO) and is a valuable compound for exploratory chemistry and materials science. Oxalic acid (C₂H₂O₄) is known for its strong acidity (pKa₁ = 1.25, pKa₂ = 4.27) and versatile chelating properties, effectively binding to various metal cations . It is a common building block in synthesizing complex molecular structures and coordination compounds, such as those investigated for their potential in developing nonlinear optical (NLO) materials for applications in optical communication and data storage . The presence of the amine component, N-phenylmethoxybutan-1-amine, suggests potential for forming organic salts with distinct physicochemical characteristics, which may be of interest in pharmaceutical intermediate synthesis or as a precursor in specialty chemistry. Researchers can explore its mechanism of action, wherein oxalic acid can act as a reducing agent or a bridging ligand in metal-organic frameworks (MOFs), while the amine moiety can influence the compound's solubility, crystallinity, and biological activity . Handle with care; oxalic acid is corrosive and toxic if ingested, with an oral LD50 of 7500 mg/kg in rats .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO5 B15168163 oxalic acid;N-phenylmethoxybutan-1-amine CAS No. 650635-33-9

Properties

CAS No.

650635-33-9

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

oxalic acid;N-phenylmethoxybutan-1-amine

InChI

InChI=1S/C11H17NO.C2H2O4/c1-2-3-9-12-13-10-11-7-5-4-6-8-11;3-1(4)2(5)6/h4-8,12H,2-3,9-10H2,1H3;(H,3,4)(H,5,6)

InChI Key

BPPLIEFVZVLRKG-UHFFFAOYSA-N

Canonical SMILES

CCCCNOCC1=CC=CC=C1.C(=O)(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies for Oxalic Acid;n Phenylmethoxybutan 1 Amine

Stoichiometric Proton Transfer Reactions for Salt Formation

The formation of an oxalate (B1200264) salt from N-phenylmethoxybutan-1-amine proceeds via a straightforward acid-base reaction. However, the successful isolation of a pure, crystalline product requires careful consideration of several experimental factors.

Optimization of Reaction Conditions (Solvent Polarity, Temperature, Concentration)

The choice of solvent is paramount in the synthesis of amine oxalate salts. The solvent must be capable of dissolving both the free amine and oxalic acid to a sufficient extent to allow for the reaction to occur, while also facilitating the precipitation of the resulting salt. The polarity of the solvent plays a significant role in this process.

Generally, solvents like lower alcohols (e.g., isopropanol, ethanol) are effective for dissolving both the amine and oxalic acid. sciencemadness.org The reaction temperature can influence the rate of salt formation and the solubility of the resulting salt. While some salt formations are exothermic and proceed readily at room temperature, gentle heating may be employed to ensure complete reaction. However, elevated temperatures can also increase the solubility of the oxalate salt, potentially reducing the initial yield upon precipitation. The concentration of the reactants is another critical parameter. Higher concentrations can promote faster precipitation and higher yields, but may also lead to the inclusion of impurities within the crystal lattice. Therefore, optimization of these conditions is crucial for achieving a high yield of a pure product.

For analogous amine oxalate salt formations, a typical procedure involves dissolving the amine in a suitable solvent, such as isopropanol, and adding a solution of oxalic acid in the same solvent. sciencemadness.org The salt then precipitates from the solution, often aided by cooling or the addition of a less polar co-solvent. The optimal conditions for N-phenylmethoxybutan-1-amine would need to be determined empirically, but the principles of solvent polarity, temperature, and concentration control would be the guiding factors.

Table 1: General Parameters for Amine Oxalate Salt Formation

ParameterGeneral Range/OptionsRationale
Solvent Isopropanol, Ethanol, Methanol, AcetoneGood solubility for reactants, allows for precipitation of the salt.
Temperature Room Temperature to RefluxInfluences reaction rate and solubility of the product.
Concentration 0.1 M to 1 MAffects yield and purity; higher concentrations can increase yield but may trap impurities.
Addition Rate Slow, dropwise additionHelps to control the crystallization process and improve purity.

Control of Salt Stoichiometry (e.g., Monosalt vs. Bis-salt Formation)

Oxalic acid is a dicarboxylic acid, meaning it has two acidic protons that it can donate. Consequently, it can react with amines to form either a monosalt (1:1 amine to oxalic acid ratio) or a bis-salt (2:1 amine to oxalic acid ratio). The stoichiometry of the resulting salt is primarily controlled by the molar ratio of the reactants.

To favor the formation of the monosalt, a 1:1 molar ratio of N-phenylmethoxybutan-1-amine to oxalic acid should be employed. Conversely, to form the bis-salt, a 2:1 molar ratio of the amine to oxalic acid would be necessary. The reaction of primary amines with diethyl oxalate, a related reaction, demonstrates that two molecules of a primary amine can react with one molecule of the oxalate. echemi.comstackexchange.com This suggests that the formation of a bis-salt with oxalic acid is chemically feasible.

Precise control over the stoichiometry is essential, as a mixture of salts would complicate purification and could affect the physicochemical properties of the final product. The choice between targeting the monosalt or the bis-salt will depend on the desired properties of the final compound, such as solubility and melting point.

Crystallization Techniques for Maximizing Yield and Purity

Crystallization is a critical step for isolating the oxalate salt in a pure, solid form. The goal is to induce supersaturation in a controlled manner, allowing for the formation of well-ordered crystals while leaving impurities behind in the mother liquor.

Several techniques can be employed to induce crystallization. Cooling the reaction mixture is a common method, as the solubility of most salts decreases with temperature. The slow cooling of a saturated solution can promote the growth of larger, purer crystals.

Another effective technique is the addition of an anti-solvent. This involves adding a solvent in which the oxalate salt is poorly soluble to the reaction mixture. For amine oxalate salts, the addition of a non-polar solvent like diethyl ether or hexane (B92381) to an alcohol solution of the salt can induce precipitation. sciencemadness.org The rate of addition of the anti-solvent should be carefully controlled to avoid rapid precipitation, which can trap impurities.

Evaporation of the solvent can also be used to increase the concentration of the salt and induce crystallization. This is often done under reduced pressure to avoid heating the sample to high temperatures, which could cause decomposition.

For obtaining high-purity crystals, recrystallization is often necessary. This involves dissolving the crude salt in a minimum amount of a suitable hot solvent and then allowing it to cool slowly. This process can be repeated until the desired level of purity is achieved.

Table 2: Common Crystallization Techniques for Amine Oxalate Salts

TechniqueDescriptionAdvantages
Cooling Crystallization Slowly lowering the temperature of a saturated solution.Simple, effective for many salts.
Anti-Solvent Addition Adding a solvent in which the salt is insoluble.Can provide high yields, good for heat-sensitive compounds.
Evaporation Removing the solvent to increase the concentration of the salt.Useful for highly soluble salts.
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool.Excellent for purification.

Advanced Isolation and Purification Strategies for the Oxalate Salt

Beyond basic crystallization, more advanced techniques can be employed to ensure the high purity of the oxalic acid;N-phenylmethoxybutan-1-amine salt. The choice of technique will depend on the nature of the impurities present.

If the impurities are other salts with different solubilities, fractional crystallization may be effective. This technique involves a series of crystallization steps, where the conditions are carefully controlled to selectively precipitate the desired salt.

Chromatographic techniques are generally less common for the purification of bulk salts but can be used for very high purity applications or for the removal of closely related impurities. However, the ionic nature of the salt may require specialized chromatographic methods.

Washing the isolated crystals with a suitable solvent is a simple yet crucial purification step. The solvent should be one in which the oxalate salt is sparingly soluble, but in which the impurities are readily soluble. This helps to remove any residual mother liquor and surface impurities. The filtered solid should be washed with a cold solvent to minimize product loss.

Scale-Up Considerations for Research and Development Purposes

Transitioning the synthesis of this compound from a laboratory scale to a larger research and development scale introduces several challenges that must be addressed to ensure consistency, safety, and efficiency.

One of the primary considerations is heat transfer. The salt formation reaction can be exothermic, and on a larger scale, the dissipation of heat becomes more critical. Inadequate heat management can lead to localized overheating, which could potentially cause solvent boiling, side reactions, or the formation of an impure product. The use of jacketed reactors with controlled cooling is essential for maintaining a consistent temperature profile throughout the reaction mass.

Mixing is another critical factor. Efficient agitation is necessary to ensure that the reactants are well-dispersed and that the temperature is uniform throughout the reactor. Inadequate mixing can lead to localized high concentrations of reactants, which can affect the stoichiometry and purity of the precipitating salt.

The handling of solids also becomes more complex on a larger scale. The filtration and drying of larger quantities of the crystalline product require appropriate equipment, such as larger filter funnels, centrifuges, or filter-dryers. The efficiency of washing the filter cake to remove impurities is also a key consideration.

Finally, process safety must be carefully evaluated. A thorough risk assessment should be conducted to identify potential hazards associated with the chemicals and the process, including the flammability of solvents and the potential for runaway reactions. Appropriate safety measures, such as proper ventilation and the use of personal protective equipment, must be implemented.

Based on a comprehensive search of available scientific literature and crystallographic databases, no specific experimental data for the single-crystal X-ray diffraction analysis of the compound "this compound" could be located.

Therefore, it is not possible to provide the detailed crystallographic analysis and solid-state architecture information as requested in the outline, including:

Determination of Crystal System, Space Group, and Unit Cell Parameters

Elucidation of Molecular Conformation and Asymmetric Unit

Analysis of Crystal Packing and Extended Structural Networks

Comprehensive Hydrogen Bonding Network Characterization, including N–H···O and O–H···O Interactions and the classification of Hydrogen Bond Synthons and Supramolecular Motifs.

To generate the requested article, experimental crystallographic studies on this specific compound would need to be conducted and published.

Information regarding "this compound" is not available in published scientific literature.

Extensive searches of chemical databases and scientific literature did not yield any specific information on the compound "this compound." Consequently, it is not possible to provide an article detailing its crystallographic analysis, hydrogen bond strengths, polymorphism, or solid-state phase transitions as requested.

The lack of available data suggests that this specific salt may not have been synthesized or, if it has, its properties have not been characterized and published in publicly accessible scientific journals or databases. Scientific literature contains detailed studies on the salts of oxalic acid with various other amines, as well as extensive research into the polymorphism of anhydrous oxalic acid itself. However, no records were found pertaining to the specific combination with N-phenylmethoxybutan-1-amine.

Therefore, the detailed research findings and data tables requested for the outlined sections and subsections cannot be generated.

Advanced Spectroscopic Characterization of Oxalic Acid;n Phenylmethoxybutan 1 Amine

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of "oxalic acid;N-phenylmethoxybutan-1-amine". These methods provide a molecular fingerprint based on the vibrational modes of the constituent functional groups, offering evidence for salt formation and insights into intermolecular interactions.

Assignment of Characteristic Vibrational Modes for Amine and Oxalate (B1200264) Moieties

In the solid state, the reaction between oxalic acid and N-phenylmethoxybutan-1-amine is expected to result in proton transfer from the carboxylic acid to the amine, forming an N-phenylmethoxybutan-1-ammonium cation and an oxalate or hydrogen oxalate anion. The vibrational spectra would reflect the presence of these ionic moieties.

The amine moiety of the parent N-phenylmethoxybutan-1-amine is transformed into an ammonium (B1175870) cation. The formation of the N-H+ bond gives rise to new vibrational modes that are characteristic of amine salts. The N-H stretching vibrations of the resulting secondary ammonium ion (R2NH2+) are typically observed in the infrared spectrum as a series of broad bands in the region of 2400-2800 cm-1. These bands are often complex due to Fermi resonance and hydrogen bonding. Additionally, the NH2+ deformation (bending) vibrations are expected to appear in the 1620-1560 cm-1 region. qut.edu.au

The oxalate moiety also exhibits characteristic vibrational modes. The carboxylate group (COO-) of the oxalate anion has symmetric and asymmetric stretching vibrations. The asymmetric stretching vibration (νas(COO-)) typically appears as a strong band in the IR spectrum between 1650 and 1550 cm-1, while the symmetric stretching vibration (νs(COO-)) is found in the 1450-1360 cm-1 region. The position of these bands is sensitive to the nature of the cation and the hydrogen bonding environment. The C-C stretching vibration of the oxalate backbone is also a characteristic feature, often observed in the Raman spectrum.

Table 1: Representative Vibrational Modes for Amine Salt and Oxalate Moieties

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Primary Spectroscopic Activity
Ammonium (R₂NH₂⁺) N-H Stretching 2400 - 2800 IR
N-H Bending 1620 - 1560 IR
Oxalate (C₂O₄²⁻/HC₂O₄⁻) Asymmetric C=O Stretching 1650 - 1550 IR
Symmetric C=O Stretching 1450 - 1360 IR, Raman
O-C=O Bending ~860 Raman

Note: The exact positions of these bands for "this compound" would require experimental data.

Spectroscopic Evidence of Proton Transfer and Ionic Character in the Salt

The most definitive spectroscopic evidence for the formation of a salt, as opposed to a co-crystal, is the observation of vibrational modes consistent with proton transfer from the oxalic acid to the N-phenylmethoxybutan-1-amine.

In the infrared spectrum, the disappearance of the broad O-H stretching band of the carboxylic acid (typically found above 3000 cm-1) and the concomitant appearance of the aforementioned N-H+ stretching bands in the 2400-2800 cm-1 region would be a strong indicator of proton transfer. qut.edu.au Furthermore, the shift of the carbonyl (C=O) stretching vibration of oxalic acid (around 1700 cm-1) to the characteristic asymmetric and symmetric stretching frequencies of the carboxylate anion (COO-) provides compelling evidence for the ionic nature of the compound.

The presence of the NH2+ deformation band between 1620 and 1560 cm-1 is also a key marker for the formation of a secondary amine salt. qut.edu.au The ionic character of the salt is thus confirmed by the collective presence of vibrational bands attributable to the ammonium cation and the oxalate anion.

Correlation of Spectral Shifts with Hydrogen Bonding and Polymorphism

The precise wavenumbers of the vibrational modes in the solid-state spectrum of "this compound" are highly sensitive to the local environment, particularly hydrogen bonding interactions. The N-H+ stretching and bending modes, as well as the carboxylate stretching modes, are all significantly influenced by the strength and geometry of hydrogen bonds within the crystal lattice. Stronger hydrogen bonds typically lead to a red-shift (lower wavenumber) and broadening of the N-H+ stretching bands.

Polymorphism, the ability of a compound to exist in more than one crystal structure, can also be identified through vibrational spectroscopy. Different polymorphic forms will have distinct arrangements of molecules in the crystal lattice, leading to different hydrogen bonding networks. These differences will manifest as shifts in the positions and/or splitting of the vibrational bands in both the IR and Raman spectra. For example, variations in the C-C stretching and O-C=O bending modes of the oxalate anion have been used to distinguish between different oxalate-containing minerals. Therefore, distinct IR and Raman spectra for different batches of the salt could indicate the presence of different polymorphs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds. Both solution-state and solid-state NMR can provide valuable information about the structure of "this compound".

¹H and ¹³C NMR Chemical Shift Analysis for Structural Confirmation

In a suitable deuterated solvent, ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the N-phenylmethoxybutan-1-ammonium cation. The protonation of the amine nitrogen by oxalic acid would lead to significant changes in the chemical shifts of the protons and carbons near the nitrogen atom compared to the free amine.

In the ¹H NMR spectrum, the protons on the carbons alpha to the ammonium group (the CH group attached to the nitrogen and the CH2 group of the butyl chain) would be expected to shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the positive charge on the nitrogen. The N-H proton itself would likely appear as a broad signal, and its chemical shift would be dependent on the solvent and concentration.

In the ¹³C NMR spectrum, the carbons directly bonded to the nitrogen would also experience a downfield shift upon protonation. The chemical shifts of the aromatic and methoxy (B1213986) group carbons would be less affected but could still provide information for a complete structural assignment.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for the N-phenylmethoxybutan-1-ammonium Cation

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅) 7.2 - 7.5 Multiplet
Methoxy (OCH₃) ~3.8 Singlet
Benzylic CH > 4.5 (downfield shift upon protonation) Multiplet
N-CH (butyl) > 3.0 (downfield shift upon protonation) Multiplet
Butyl CH₂ 1.3 - 1.8 Multiplet

Note: These are estimated values and would need to be confirmed by experimental data.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for the N-phenylmethoxybutan-1-ammonium Cation

Carbon Predicted Chemical Shift (ppm)
Aromatic (C₆H₅) 125 - 140
Methoxy (OCH₃) ~55
Benzylic CH > 70 (downfield shift upon protonation)
N-CH (butyl) > 50 (downfield shift upon protonation)
Butyl CH₂ 20 - 35
Butyl CH₃ ~14

Note: These are estimated values and would need to be confirmed by experimental data.

Solid-State NMR for Distinguishing Polymorphic Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. It is particularly useful for distinguishing between different polymorphic forms of a crystalline substance. Since polymorphs have different crystal packing arrangements, the local electronic environments of the nuclei can differ, leading to distinct chemical shifts in the ssNMR spectra.

For "this compound", ¹³C and ¹⁵N ssNMR could be employed to probe for polymorphism. Different polymorphs would likely exhibit different ¹³C chemical shifts for the carbons of both the cation and the oxalate anion due to variations in intermolecular interactions, such as hydrogen bonding. Similarly, the ¹⁵N chemical shift of the ammonium nitrogen would be sensitive to its local environment and could serve as a clear indicator of different crystalline forms. By comparing the ssNMR spectra of different batches or crystals of the salt, it would be possible to identify and characterize any existing polymorphic forms.

X-ray Powder Diffraction (XRPD) for Bulk Phase Characterization

X-ray Powder Diffraction is a cornerstone technique in solid-state chemistry and materials science. It operates on the principle of constructive interference of monochromatic X-rays and a crystalline sample. The interaction of the X-ray beam with the electron clouds of the atoms in the crystal lattice produces a diffraction pattern. This pattern is defined by the positions (angles of diffraction, 2θ) and intensities of the diffracted beams.

The unique arrangement of atoms in a crystal lattice, described by its unit cell parameters, dictates the angles at which diffraction occurs, in accordance with Bragg's Law (nλ = 2d sinθ). The intensity of these diffracted beams is dependent on the type and arrangement of atoms within the crystal structure.

Phase Identification and Purity Assessment of Synthesized Samples

In a hypothetical analysis of "this compound," XRPD would be the primary tool for confirming the formation of the desired crystalline phase. The experimental diffraction pattern of a newly synthesized batch would be compared against a reference pattern, if one were available. A match would confirm the identity of the compound.

Furthermore, XRPD is highly sensitive to the presence of crystalline impurities. If the synthesis of "this compound" were to yield a mixture of unreacted oxalic acid, N-phenylmethoxybutan-1-amine, or other crystalline byproducts, their characteristic diffraction peaks would be observable in the XRPD pattern of the bulk sample. The absence of such extraneous peaks is a strong indicator of the high phase purity of the synthesized material.

Application in Polymorphic Screening and Differentiation

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in the development of new chemical entities. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability.

XRPD is an indispensable tool for polymorphic screening. Each polymorphic form of a compound will produce a unique XRPD pattern due to the differences in their crystal lattices. In the context of "this compound," a systematic polymorphic screen would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by XRPD. The discovery of multiple, distinct diffraction patterns would indicate the presence of polymorphism.

Data Tables:

As no experimental data is available for "this compound," a representative data table cannot be generated. A typical XRPD data table for a crystalline compound would include the following columns:

2θ (degrees)d-spacing (Å)Intensity (%)
Hypothetical ValueHypothetical ValueHypothetical Value
Hypothetical ValueHypothetical ValueHypothetical Value
Hypothetical ValueHypothetical ValueHypothetical Value

Table 1. Hypothetical X-ray Powder Diffraction Data. This table illustrates the typical format for presenting XRPD data, which would be populated with experimental values for the diffraction angles (2θ), the corresponding interplanar spacings (d-spacing), and the relative intensities of the diffraction peaks.

Computational Chemistry and Theoretical Insights into Oxalic Acid;n Phenylmethoxybutan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the properties of molecular systems. These methods have been successfully applied to understand the structure, bonding, and spectroscopic features of amine-oxalic acid salts.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the nicotinamide-oxalic acid (NIC-OXA) salt, DFT calculations have been instrumental in refining the crystal structure.

Theoretical studies have shown that in the formation of the NIC-OXA salt, a proton is transferred from the carboxylic acid group of oxalic acid to the pyridine (B92270) nitrogen atom of nicotinamide (B372718). This results in the formation of a nicotinamide cation and an oxalate (B1200264) anion, which are held together by strong intermolecular hydrogen bonds. The optimized geometry reveals a layered structure where two nicotinamide cations interact with one oxalate anion.

The electronic structure of the salt is characterized by the distribution of electron density and the nature of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of the salt.

Table 1: Selected Optimized Geometrical Parameters for an Amine-Oxalic Acid Salt Analogue (NIC-OXA)

ParameterBond/AngleCalculated Value
Bond LengthC=O (oxalate)1.2082 Å
Bond LengthC-O (oxalate)1.25 Å (approx.)
Bond LengthN⁺-H (pyridinium)1.03 Å (approx.)
Hydrogen BondN⁺-H···O⁻Strong
Hydrogen BondC-H···OWeak

Note: The values are based on studies of nicotinamide-oxalic acid salt and are presented here as representative examples.

DFT calculations can accurately predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. By comparing calculated spectra with experimental data, the accuracy of the computed geometry can be validated, and spectral features can be assigned to specific molecular motions.

For the NIC-OXA salt, calculated vibrational spectra show a downward shift in the C=O stretching frequency compared to free oxalic acid. This shift is indicative of the involvement of the carbonyl groups in strong hydrogen bonding within the crystal structure. Similarly, the appearance of a new band corresponding to the N⁺-H stretching vibration confirms the proton transfer from oxalic acid to nicotinamide.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Amine-Oxalic Acid Salt Analogue (NIC-OXA)

Vibrational ModeExperimental IRExperimental RamanCalculated (DFT)
N⁺-H stretch~3100-3200~3100-3200~3150
C=O stretch169516891759
Ring deformation650651652

Note: These are representative values from studies on nicotinamide-oxalic acid salt. The discrepancy between calculated and experimental values is typical and can be addressed by applying scaling factors.

Computational methods can be used to calculate the binding energy of the salt, which is a measure of its stability. The binding energy is calculated as the difference between the total energy of the salt and the sum of the energies of the individual neutral components (nicotinamide and oxalic acid). For the NIC-OXA salt, a significant negative binding energy confirms the thermodynamic stability of the salt formation.

Furthermore, theoretical calculations can be employed to assess the relative stabilities of different polymorphic forms or solvates of the salt, providing valuable insights for solid-state chemistry and pharmaceutical formulation.

Analysis of Intermolecular Interactions and Topological Properties

The stability and properties of molecular crystals are largely governed by a network of intermolecular interactions. Advanced computational techniques allow for a detailed analysis of these interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM analysis, is a powerful method for characterizing chemical bonds, particularly hydrogen bonds. This analysis is based on the topology of the electron density. The presence of a bond critical point (BCP) between two atoms is a necessary condition for the existence of a chemical bond.

In the NIC-OXA salt, AIM analysis has been used to identify and characterize the various hydrogen bonds that stabilize the crystal lattice. researchgate.net This includes strong N⁺-H···O⁻ interactions and weaker C-H···O hydrogen bonds. researchgate.net The properties of the electron density at the BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of these interactions.

Table 3: AIM Topological Parameters for Hydrogen Bonds in an Amine-Oxalic Acid Salt Analogue (NIC-OXA)

Hydrogen BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
N⁺-H···O⁻High positive valuePositive value
C-H···OLow positive valuePositive value

Note: Representative trends based on studies of nicotinamide-oxalic acid salt. Higher ρ and positive ∇²ρ at the BCP are characteristic of strong, closed-shell interactions like hydrogen bonds.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. It is particularly useful for quantifying charge transfer and the stabilization energies associated with intermolecular interactions.

Table 4: NBO Second-Order Perturbation Energies (E⁽²⁾) for Donor-Acceptor Interactions in an Amine-Oxalic Acid Salt Analogue (NIC-OXA)

Donor NBO (i)Acceptor NBO (j)E⁽²⁾ (kcal/mol)
LP(O) of Oxalateσ(N⁺-H) of NicotinamideHigh
LP(O) of Oxalateσ(C-H) of NicotinamideModerate

Note: LP denotes a lone pair and σ denotes an antibonding orbital. The values are illustrative of the relative strengths of interactions in the nicotinamide-oxalic acid salt.*

Computational Modeling of Solid-State Phenomena

Computational modeling has become an indispensable tool in materials science and chemistry for predicting and understanding the properties of crystalline solids. For a novel compound such as oxalic acid;N-phenylmethoxybutan-1-amine, these techniques could offer profound insights into its structural and dynamic behavior at the atomic level.

Crystal Structure Prediction Methodologies

Crystal structure prediction (CSP) aims to identify the most stable arrangement of molecules in a crystal lattice, a critical step in understanding a material's physical and chemical properties. For an organic salt like this compound, the process would typically involve the following steps:

Generation of Trial Structures: A vast number of plausible crystal packing arrangements would be generated. This is often achieved through methods that systematically or stochastically explore the conformational and positional degrees of freedom of the constituent ions (the oxalate dianion and the protonated N-phenylmethoxybutan-1-amine cation).

Lattice Energy Minimization: Each of the generated trial structures would then be subjected to geometry optimization to find the local minimum on the potential energy surface. This is typically performed using force fields specifically parameterized for organic molecules, or more accurately, with quantum mechanical methods.

Ranking of Structures: The optimized structures are then ranked based on their calculated lattice energies. The structures with the lowest energies are considered the most likely candidates for the experimentally observable polymorphs.

The accuracy of CSP is highly dependent on the quality of the energy model used. For flexible molecules like N-phenylmethoxybutan-1-amine, an accurate description of both intramolecular and intermolecular interactions is crucial.

Table 1: Common Methodologies in Crystal Structure Prediction

MethodologyDescriptionStrengthsLimitations
Global Search Algorithms Employs algorithms like simulated annealing, genetic algorithms, or random sampling to explore the potential energy surface.Can explore a wide range of possible structures.Computationally expensive; may not find the global minimum.
Force-Field Based Methods Uses classical mechanics to model the interactions between atoms.Computationally efficient, allowing for the screening of a large number of structures.Accuracy is dependent on the quality of the force field parameters.
Quantum Mechanical Methods Utilizes quantum mechanics (e.g., Density Functional Theory - DFT) to calculate the electronic structure and energies.Provides high accuracy in describing intermolecular interactions.Computationally very demanding, often used for refining a small number of promising structures.
Hybrid Approaches Combines force-field methods for initial screening with quantum mechanical methods for final refinement.Balances computational cost and accuracy.Requires careful selection of methods at each stage.

Molecular Dynamics Simulations for Understanding Crystal Dynamics

Molecular dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of atoms and molecules in a crystal, offering insights into thermal motion, phase transitions, and mechanical properties. An MD simulation of the this compound crystal would involve:

System Setup: A simulation box containing a supercell of the predicted or experimentally determined crystal structure would be created.

Force Field Application: A suitable force field would be assigned to describe the interactions between all atoms in the system.

Simulation Run: The system's evolution over time would be simulated by numerically integrating Newton's equations of motion. This would be performed at various temperatures and pressures to mimic experimental conditions.

Analysis of Trajectories: The resulting trajectories of all atoms would be analyzed to extract information about various dynamic properties.

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound

PropertyInformation Gained
Vibrational Spectra Calculation of phonon dispersion curves and vibrational density of states, which can be compared with experimental spectroscopic data (e.g., IR and Raman).
Thermal Expansion Determination of the anisotropic thermal expansion coefficients by simulating the crystal at different temperatures.
Phase Stability Investigation of the stability of different polymorphs at various temperatures and pressures to understand potential phase transitions.
Defect Dynamics Study of the formation and migration of point defects and dislocations within the crystal lattice.
Mechanical Properties Calculation of elastic constants and stress-strain relationships to predict the material's response to mechanical deformation.

Supramolecular Chemistry and Crystal Engineering of Oxalic Acid;n Phenylmethoxybutan 1 Amine

Design Principles for Amine Oxalate (B1200264) Salt Co-crystallization

The co-crystallization of amines with oxalic acid to form salts is a well-established strategy in crystal engineering, guided by several key design principles. The primary driving force for the assembly of these structures is the strong and directional nature of hydrogen bonds formed between the protonated amine (ammonium cation) and the oxalate anion.

Hydrogen Bonding Hierarchy and Stoichiometry: The most dominant interactions in amine oxalate salts are the N-H···O hydrogen bonds between the ammonium (B1175870) cation and the carboxylate groups of the oxalate anion. researchgate.netjournalspress.com Oxalic acid, being a dicarboxylic acid, can exist as a neutral molecule, a hydrogenoxalate monoanion (HC₂O₄⁻), or an oxalate dianion (C₂O₄²⁻), depending on the extent of proton transfer to the amine. nih.govnih.gov The stoichiometry of the resulting salt (e.g., 1:1 or 2:1 amine to oxalic acid) is influenced by the basicity of the amine and the crystallization conditions. In the case of a salt with N-phenylmethoxybutan-1-amine, a primary amine, protonation of the amino group would create an ammonium cation with multiple N-H donor sites.

Solvent Effects and Crystallization Techniques: The choice of solvent is crucial in the co-crystallization process as it can influence the solubility of the components and mediate the self-assembly process. Solvents can also be incorporated into the crystal lattice, forming solvates. Common techniques for the preparation of amine oxalate salts include slow evaporation from solution, which allows for the growth of high-quality single crystals suitable for X-ray diffraction studies. mdpi.com Other methods such as solid-state grinding and solution-based crystallization can also be employed. sciencemadness.org The use of anhydrous conditions can be critical in preventing the formation of non-crystalline oils, particularly when hydrates of oxalic acid are not used. sciencemadness.org

Supramolecular Synthons: The concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, is central to the design of co-crystals. In amine oxalate systems, the interaction between the ammonium cation and the oxalate anion can lead to the formation of various synthons. These can range from simple discrete ion pairs to extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.netsciencepublishinggroup.com The specific synthon formed is dependent on the number and geometry of the hydrogen bond donors on the amine and the acceptor sites on the oxalate anion.

Role of N-phenylmethoxybutan-1-amine and Oxalic Acid in Directing Supramolecular Synthons

In the specific case of the salt formed between N-phenylmethoxybutan-1-amine and oxalic acid, the structural features of each component play a distinct role in directing the formation of supramolecular synthons.

N-phenylmethoxybutan-1-amine as a Cation Former: Upon protonation, the primary amino group of N-phenylmethoxybutan-1-amine becomes an ammonium cation (-NH₃⁺). This cation possesses three hydrogen bond donors. The bulky N-phenylmethoxybutyl group will sterically influence the packing of the molecules in the crystal lattice. The presence of the phenyl ring and the ether oxygen could also lead to weaker C-H···O or C-H···π interactions, which can further stabilize the crystal structure.

The interplay between the hydrogen bond donors of the protonated N-phenylmethoxybutan-1-amine and the acceptor sites on the oxalate anion is expected to lead to the formation of well-defined supramolecular synthons. These synthons, in turn, will dictate the dimensionality and topology of the resulting crystalline network.

Exploration of Related Amine Oxalate Salts for Comparative Supramolecular Analysis

A comparative analysis of the crystal structures of related amine oxalate salts provides valuable insights into how the structure of the amine influences the resulting supramolecular architecture. By examining these structures, we can infer the likely structural motifs that would be present in the salt of oxalic acid and N-phenylmethoxybutan-1-amine.

AmineOxalate SpeciesSupramolecular MotifReference
n-PropylamineOxalateLinear hydrogen-bonded chains researchgate.net
n-ButylamineOxalateLinear hydrogen-bonded chains researchgate.net
EthylenediamineOxalateLinear hydrogen-bonded chains researchgate.net
GuanidineOxalateSheet-like structure researchgate.net
1,4-diazabicyclo[2.2.2]octane (DABCO)OxalateDimeric hydrogen-bonded rings researchgate.net
2-MethylimidazoliumHydrogen oxalate/oxalate mixtureChains forming a sheet structure journalspress.com
DimethylammoniumHydrogenoxalate and Oxalic acidTwo-dimensional bilayer-like self-assembly nih.gov
9-EthyladenineOxalateThree-dimensional network mdpi.com

The oxalates of simple primary amines like n-propylamine and n-butylamine tend to form linear hydrogen-bonded chains. researchgate.net This suggests that the N-phenylmethoxybutan-1-amine salt might also exhibit chain-like structures. However, the presence of the bulkier and more functionalized substituent in N-phenylmethoxybutan-1-amine could lead to more complex packing arrangements, possibly involving interdigitation of the alkyl and phenyl groups.

In the case of guanidinium (B1211019) oxalate, the higher number of N-H donors on the guanidinium cation leads to the formation of a sheet-like structure. researchgate.net The salt of 1,4-diazabicyclo[2.2.2]octane (DABCO) with oxalic acid forms dimeric hydrogen-bonded rings, showcasing how the geometry of a diamine can direct the formation of discrete cyclic synthons. researchgate.net

The crystal structure of dimethylammonium hydrogen oxalate hemi(oxalic acid) reveals a two-dimensional bilayer-like self-assembly, where both hydrogenoxalate anions and neutral oxalic acid molecules are involved in the hydrogen-bonding network. nih.gov This highlights the possibility of incorporating neutral oxalic acid molecules into the crystal lattice, depending on the stoichiometry and crystallization conditions. The 2-methylimidazolium salt contains a mixture of hydrogen oxalate and oxalate anions, leading to chains that form a sheet structure, demonstrating the versatility of the oxalate component. journalspress.com The salt of 9-Ethyladenine with oxalic acid forms a three-dimensional network, indicating that aromatic amines can also lead to highly interconnected structures. mdpi.com

Based on this comparative analysis, it is plausible that the salt of oxalic acid with N-phenylmethoxybutan-1-amine would feature robust N-H···O hydrogen bonds forming one-dimensional chains. The packing of these chains would then be influenced by the steric bulk of the N-phenylmethoxybutyl groups and potentially weaker intermolecular interactions, leading to a complex three-dimensional architecture.

Chemical Reactivity and Advanced Derivatization Studies Academic Context

Chemical Stability and Degradation Pathways of the Oxalate (B1200264) Salt

A thorough search of academic databases and chemical literature yields no specific studies on the chemical stability and degradation pathways of oxalic acid;N-phenylmethoxybutan-1-amine. While general principles of amine and oxalate degradation exist, experimental data detailing the behavior of this particular salt under various conditions—such as thermal stress, oxidative environments, or exposure to light—are not available.

Consequently, there are no published degradation pathways or identified degradation products for this specific molecule. Research in this area would be necessary to understand its shelf-life, potential incompatibilities, and behavior in various chemical matrices.

Reactions Involving the Amine or Oxalate Moiety within the Salt Matrix

Specific studies detailing reactions involving the primary amine or the oxalate moiety of N-phenylmethoxybutan-1-amine oxalate are not present in the current body of scientific literature. Generally, primary amines can undergo a variety of reactions, including acylation, alkylation, and condensation. The oxalate moiety could potentially participate in redox reactions or act as a bidentate ligand in coordination chemistry. However, without experimental studies on this specific salt, any discussion of its reactivity in these contexts would be purely speculative.

The table below indicates the potential reactivity of the functional groups based on general chemical principles, but it must be emphasized that these have not been experimentally verified for the title compound.

Functional GroupPotential Reaction TypeReagent Class ExamplePotential Product Type
Primary AmineAcylationAcid ChlorideAmide
Primary AmineAlkylationAlkyl HalideSecondary Amine
Primary AmineSchiff Base FormationAldehyde/KetoneImine
OxalateReductionReducing AgentGlycolic Acid/Ethylene Glycol
OxalateCoordinationMetal IonMetal Complex

This table represents theoretical possibilities and is not based on published research for this specific compound.

Development of Specialized Derivatization Strategies for Analytical Probing of the Salt

There are no published methods describing the development of specialized derivatization strategies for the analytical probing of this compound. Analytical derivatization is a common technique to enhance the detectability or chromatographic behavior of analytes. For a primary amine like N-phenylmethoxybutan-1-amine, general derivatizing agents are available.

The following table outlines common derivatization reagents for primary amines that could theoretically be applied to N-phenylmethoxybutan-1-amine for various analytical techniques. It is important to note that these are general methods, and their suitability and optimization for this specific compound have not been reported.

Analytical TechniqueDerivatization Reagent ClassSpecific Reagent ExamplePurpose of Derivatization
HPLC-UVAcyl HalidesDansyl chlorideIntroduction of a chromophore
HPLC-FluorescenceO-Phthalaldehyde (OPA)OPA with a thiolFormation of a fluorescent adduct
Gas ChromatographySilylating AgentsBSTFAIncreased volatility and thermal stability

This table is for illustrative purposes of general amine derivatization and does not reflect developed strategies for the title compound.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing N-phenylmethoxybutan-1-amine hydrochloride salts in laboratory settings?

Methodological Answer: The synthesis typically involves reacting N-phenylmethoxybutan-1-amine with hydrochloric acid under controlled conditions (e.g., stoichiometric HCl addition, inert atmosphere, and low-temperature stirring to prevent side reactions). Purification is achieved via recrystallization using ethanol/water mixtures, followed by vacuum drying to isolate high-purity hydrochloride salts . For reproducibility, monitor pH during neutralization and validate purity using melting point analysis or HPLC with UV detection.

Q. Q2. How can oxalic acid be prepared and standardized as a primary solution for titration studies?

Methodological Answer: Weigh anhydrous oxalic acid (H₂C₂O₄, molecular weight 90.03 g/mol) precisely using an analytical balance. Dissolve in deionized water and dilute to a known volume (e.g., 0.1 M). Standardize against sodium hydroxide (NaOH) using phenolphthalein as an indicator. Validate accuracy via triplicate titrations, ensuring <1% relative standard deviation (RSD) . Note: Oxalic acid’s hygroscopic nature requires storage in desiccators to prevent moisture absorption .

Q. Q3. What analytical techniques are recommended for quantifying oxalic acid in complex biological or environmental matrices?

Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection at 210 nm, employing a C18 column and mobile phase of 0.01 M H₂SO₄. For low-concentration samples, derivatize oxalic acid with 2,3-diaminonaphthalene and measure fluorescence . Alternatively, ion chromatography with conductivity detection provides high sensitivity (detection limit: 0.1 ppm) .

Advanced Research Questions

Q. Q4. How can experimental design (DOE) optimize oxalic acid production in fungal bioprocesses?

Methodological Answer: Apply a Central Composite Design (CCD) to evaluate factors like pH, temperature, and carbon/nitrogen ratios. For Sclerotium rolfsii Sr25, optimal oxalic acid production (e.g., 25 g/L) occurs at pH 7.0, 28°C, and 120 g/L glucose. Use Minitab or RStudio for ANOVA to identify significant variables (p < 0.05). Validate models via lack-of-fit tests and response surface plots .

Q. Q5. What mechanisms govern oxalic acid’s role in hematite dissolution in mixed acid systems (e.g., oxalic/sulfuric acid)?

Methodological Answer: Oxalic acid acts as a chelating agent, forming soluble Fe³⁺-oxalate complexes (e.g., [Fe(C₂O₄)₃]³⁻). In sulfuric acid mixtures, protonation enhances Fe³⁺ release from hematite (Fe₂O₃). Kinetic studies show dissolution rates follow a shrinking-core model, with activation energy ~45 kJ/mol. Use ICP-OES to track Fe concentrations and FTIR to confirm intermediate species . Note: Excess nitric acid (>1 M) in oxalic/nitric systems increases corrosion rates, limiting practical use .

Q. Q6. How can contradictions in solubility data for N-phenylmethoxybutan-1-amine hydrochloride salts be resolved?

Methodological Answer: Discrepancies often arise from ionic strength effects or impurities. Conduct solubility tests in controlled ionic media (e.g., NaCl solutions) using the shake-flask method. Analyze saturated solutions via gravimetry or UV-spectroscopy. For thermodynamic modeling, apply the Extended UNIQUAC equation to account for activity coefficients . Cross-validate with X-ray diffraction (XRD) to confirm crystalline phase purity .

Q. Q7. What computational approaches model oxalic acid’s interaction with atmospheric aerosols?

Methodological Answer: Perform molecular dynamics (MD) simulations using GROMACS or LAMMPS to study oxalic acid’s aggregation behavior. Compare with malonic acid: Oxalic acid forms polydisperse clusters (max ~60 molecules), while malonic acid aggregates into large spherical structures. Use radial distribution functions (RDFs) to analyze hydrogen-bonding patterns . Experimental validation via atomic force microscopy (AFM) or dynamic light scattering (DLS) is critical.

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